(+)-Phenylephrine hydrochloride

Overview

Description

(+)-Phenylephrine hydrochloride is a synthetic sympathomimetic amine and a derivative of phenylpropanolamine. It is commonly used in research laboratories to study the effects of sympathomimetic agents on the body. It is also used in the treatment of certain medical conditions, such as hypotension, bronchospasm, and nasal congestion.

Scientific Research Applications

Ophthalmology : Phenylephrine hydrochloride is used in ophthalmology for different purposes. It can modestly reduce accommodation performance in the eye, which may be clinically irrelevant (Sarkar, Hasnat, & Bharadwaj, 2012). It effectively reduces intraocular pressure, making it useful for treating glaucoma and ocular hypertension (Heath & Geiter, 1949). However, it can also cause aqueous floaters in the anterior chamber of the eye, potentially leading to diagnostic confusion in cases of papillitis (Aggarwal & Beveridge, 1971).

Cardiovascular Applications : It is used to treat paroxysmal supraventricular tachycardia but may cause short runs of ventricular tachycardia in patients with heart disease (Donegan & Townsend, 1955). Phenylephrine increases action potential duration and effective refractory period in sheep heart Purkinje fibers (Ledda, Marchetti, & Manni, 1971).

Pharmaceutical Formulations : It's used in pharmaceutical formulations due to its high enantiomeric excess (Gurjar, Krishna, Sarma, & Chorghade, 1998). Its solubility in supercritical carbon dioxide makes it applicable for certain processes (Rajaei, Hezave, Lashkarbolooki, & Esmaeilzadeh, 2013). Diluted Phenylephrine HCl is both physically and chemically stable for 60 days in certain conditions (Jansen, Oldland, & Kiser, 2014).

Analytical Chemistry : Sodium-dodecyl sulfate enhances the anodic stripping voltammetric signal for phenylephrine hydrochloride determination at a carbon paste electrode (Gholivand, Malekzadeh, & Torkashvand, 2013).

Toxicology and Safety : Phenylephrine hydrochloride is estimated to be safe with no significant long-term carcinogenic effects observed (1987). However, topical ocular 10% phenylephrine may cause severe systemic reactions (Fraunfelder & Scafidi, 1978).

Dermatology : Phenylephrine eye drops are used in dermatology to treat periorbital allergic contact dermatitis (Madsen & Andersen, 2015).

properties

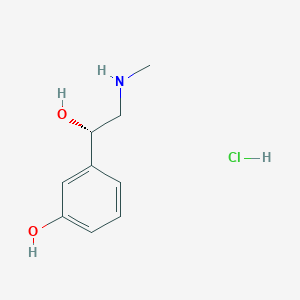

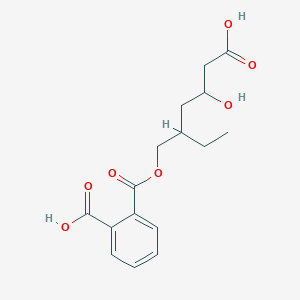

IUPAC Name |

3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917237 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Phenylephrine hydrochloride | |

CAS RN |

939-38-8 | |

| Record name | (+)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (+)-Phenylephrine hydrochloride?

A1: (+)-Phenylephrine hydrochloride is a sympathomimetic agent that primarily acts as an α1-adrenergic receptor agonist. [, , , ] It exerts its effects by mimicking the actions of norepinephrine at these receptors.

Q2: How does binding to α1-adrenergic receptors lead to the therapeutic effects of (+)-Phenylephrine hydrochloride?

A2: Upon binding to α1-adrenergic receptors, (+)-Phenylephrine hydrochloride induces vasoconstriction. This effect is mediated through the inhibition of cyclic adenosine-3',5'-monophosphate (cAMP) production by inhibiting the enzyme adenyl cyclase. [] In the nasal mucosa, vasoconstriction helps to relieve nasal congestion. In the eye, it can dilate the pupil (mydriasis) and reduce redness. [, , ]

Q3: Can (+)-Phenylephrine hydrochloride influence the release of norepinephrine?

A4: Yes, in addition to its direct agonist activity, (+)-Phenylephrine hydrochloride can indirectly exert sympathomimetic effects by promoting the release of norepinephrine from its storage sites. []

Q4: What is the molecular formula and weight of (+)-Phenylephrine hydrochloride?

A4: The molecular formula of (+)-Phenylephrine hydrochloride is C9H14ClNO2. Its molecular weight is 203.67 g/mol.

Q5: How is (+)-Phenylephrine hydrochloride typically characterized using spectroscopic techniques?

A6: UV/VIS spectrophotometry is frequently used for the quantification of (+)-Phenylephrine hydrochloride, typically relying on its absorbance maximum in the UV region. [, ] Specific wavelengths for analysis are often determined based on the composition of the pharmaceutical formulation and the presence of other active ingredients.

Q6: What is known about the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical excipients?

A7: Studies have shown that (+)-Phenylephrine hydrochloride exhibits incompatibility with certain excipients, including ascorbic acid (vitamin C). [] This incompatibility can lead to degradation of the drug substance and reduced therapeutic efficacy.

Q7: What analytical techniques are used to evaluate the compatibility of (+)-Phenylephrine hydrochloride with excipients?

A8: Differential Scanning Calorimetry (DSC) is one technique employed to assess the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical ingredients. [] DSC can detect interactions between drug and excipients based on changes in thermal properties, providing insights into potential incompatibilities during formulation development.

Q8: What are the common analytical methods used for the determination of (+)-Phenylephrine hydrochloride in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of (+)-Phenylephrine hydrochloride in pharmaceutical products. [, , , , ] This technique enables the separation and quantification of the drug substance from other components in the formulation, ensuring accurate determination of its concentration. UV/VIS Spectrophotometry is also utilized, particularly for simpler formulations. [, ]

Q9: Are there specific challenges associated with the analysis of (+)-Phenylephrine hydrochloride in complex pharmaceutical preparations?

A10: Yes, the presence of multiple active ingredients and excipients in complex pharmaceutical preparations can pose analytical challenges. [, ] Overlapping spectral characteristics or co-elution with other components can complicate accurate quantification.

Q10: How is (+)-Phenylephrine hydrochloride typically administered, and what factors can influence its absorption and bioavailability?

A13: (+)-Phenylephrine hydrochloride is commonly administered topically (e.g., nasal drops, eye drops), [, , ] Its absorption and systemic bioavailability depend on the route of administration, the specific formulation, and individual patient factors.

Q11: What is the duration of action of (+)-Phenylephrine hydrochloride, and how is it eliminated from the body?

A14: While the provided research does not elaborate on the specific duration of action or elimination pathways, it is known that (+)-Phenylephrine hydrochloride can have relatively short-lived effects, necessitating repeated dosing for sustained therapeutic benefit. []

Q12: Are there any documented cases of rare but serious adverse events related to (+)-Phenylephrine hydrochloride use?

A16: Case reports highlight the potential for rare complications, such as microvascular occlusion syndrome, associated with (+)-Phenylephrine hydrochloride use, particularly in individuals with underlying thrombotic predispositions. []

Q13: How is (+)-Phenylephrine hydrochloride used as a research tool in studies investigating cardiovascular physiology?

A17: (+)-Phenylephrine hydrochloride is used to induce controlled increases in blood pressure in research settings to assess baroreflex function, cardiovascular responses, and autonomic control mechanisms. [, , ] It allows researchers to evaluate the body's compensatory mechanisms in response to changes in blood pressure.

Q14: Beyond its clinical applications, are there other areas where (+)-Phenylephrine hydrochloride is utilized?

A18: (+)-Phenylephrine hydrochloride has applications in ophthalmological procedures, aiding in pupil dilation and facilitating eye examinations. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)